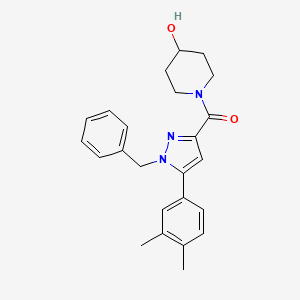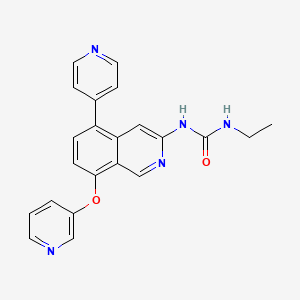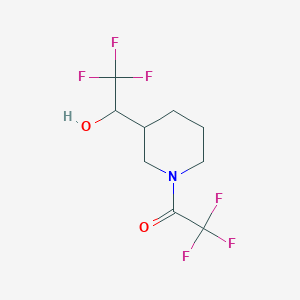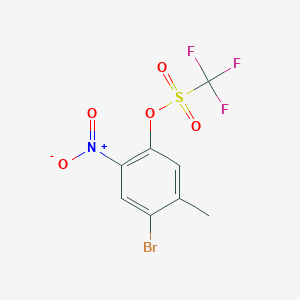
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO3 It is a chlorinated derivative of acetophenone, featuring a hydroxyl group and a methoxy group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride. This reaction is typically conducted without a solvent at temperatures ranging from 110°C to 180°C . Another method involves the reaction of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanoic acid.
Reduction: Formation of 2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanol.
Substitution: Formation of 2-azido-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one or 2-thio-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to study enzyme-catalyzed reactions involving hydroxyl and methoxy groups.
Industry: Used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. For example, it can inhibit the activity of NADPH oxidase, reducing free radical generation and protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin): Similar structure with the hydroxyl and methoxy groups in different positions.
Uniqueness
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to its non-chlorinated analogs. This makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-4-2-3-6(9(8)12)7(11)5-10/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
RNTRTDQNTISDFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)




![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)




![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)
